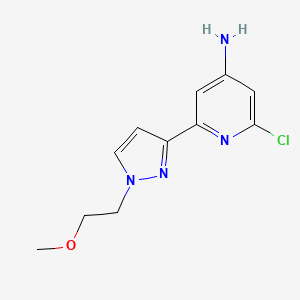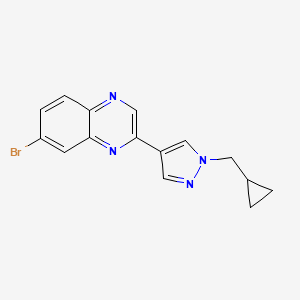
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is an intricate organic compound characterized by its unique structure, which integrates a pyridine ring with chloro and amine groups, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine generally involves a multi-step process. One common method includes the halogenation of a precursor pyridine compound to introduce the chloro group, followed by the formation of the pyrazole ring via cyclization reactions. Typically, the process may involve conditions such as heating, use of catalysts (e.g., palladium-based catalysts), and specific solvents (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthetic process is optimized to maximize yield and minimize production costs. This optimization might include advanced purification techniques, automated reaction monitoring, and scaling up of the reaction volumes. Continuous flow reactors and high-throughput techniques could be employed to streamline the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups may be carried out using agents such as lithium aluminum hydride.
Substitution: Due to the presence of chloro and amine groups, it can partake in nucleophilic substitution reactions, for instance with amines or thiols.
Common Reagents and Conditions: Reagents such as sodium hydride, tert-butylamine, and chlorinating agents are often used. Typical conditions may include varying temperatures (room temperature to reflux), specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reaction products are diverse, including substituted pyrazole derivatives, oxidized pyridine compounds, and reduced amine analogs, depending on the specific reactions undertaken.
科学的研究の応用
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is employed in various research contexts:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, aiding in the development of new chemical reactions.
Biology: Serves as a scaffold for designing biologically active molecules, potentially leading to new drug candidates.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and fine chemicals, contributing to advancements in material science and engineering.
作用機序
The compound's mechanism of action is dependent on its interactions with specific molecular targets. In a biological context, it might bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by forming stable complexes, thus blocking a metabolic pathway. The precise pathways involved would vary based on the specific application and target.
類似化合物との比較
2-Chloro-6-(1H-pyrazol-3-yl)pyridin-4-amine
4-Amino-2-chloropyridine derivatives
1-(2-methoxyethyl)-1H-pyrazole derivatives
特性
IUPAC Name |
2-chloro-6-[1-(2-methoxyethyl)pyrazol-3-yl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-17-5-4-16-3-2-9(15-16)10-6-8(13)7-11(12)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVLOSOTFIPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate](/img/structure/B8161076.png)



